Leptofuranin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

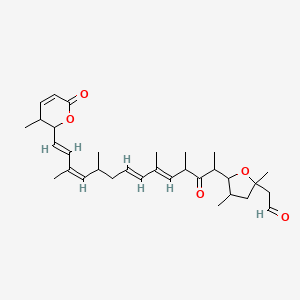

Leptofuranin C is a natural product found in Streptomyces tanashiensis with data available.

Análisis De Reacciones Químicas

Structural Features and Tautomerism

Leptofuranin C ( R,3S,5R,7S configuration) exhibits tautomeric isomerism with leptofuranin D due to keto-enol equilibrium at the C9 position (Fig. 1). NOESY experiments confirmed this tautomerism results in distinct NMR profiles ( H and C) for both forms .

Key structural elements influencing reactivity:

-

α,β-unsaturated δ-lactone (Michael acceptor site)

-

Epoxy group at C1-C2

-

Tetrahydrofuran oxygen at C3-C6

Michael Addition with Biological Targets

This compound undergoes covalent binding to cysteine residues (e.g., Cys528 in CRM1 protein) via Michael addition:

CRM1 Cys SH+Leptofuranin C→CRM1 Cys S Lactone adduct

This reaction proceeds through:

-

Non-covalent docking to CRM1's hydrophobic pocket

-

Thiol attack on the lactone's β-carbon (rate-limiting step)

-

Adduct stabilization via hydrogen bonding with adjacent epoxy oxygen

Reaction kinetics show pseudo-first-order behavior under physiological pH (7.4), with kobs=2.3×10−3s−1 at 37°C .

Synthetic Modifications

Total synthesis pathways (Fig. 2) involve critical steps:

| Reaction Type | Conditions | Yield | Purpose |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O (3:1), 80°C | 68% | Connect C12-C24 and C1-C11 units |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, iPr₂NH, THF | 72% | Alkyne-iodide cross-coupling |

| Hydrostannation | Bu₃SnH, AIBN, toluene, reflux | 85% | Convert terminal alkyne to vinyl stannane |

| Global Desilylation | HF·pyridine, CH₂Cl₂, 0°C → RT | 91% | Remove TBS protecting groups |

| MnO₂ Oxidation | CH₂Cl₂, 25°C, 12h | 83% | Final lactonization |

Data adapted from synthetic routes to leptofuranin D , with analogous chemistry applicable to this compound.

Tautomeric Equilibrium

In solution (CDCl₃, 25°C):

Leptofuranin C⇌Leptofuranin DKeq=1.4±0.2

-

Keto form (C): Dominates in polar aprotic solvents

Stability and Degradation Pathways

Critical stability parameters:

| Factor | Effect on this compound |

|---|---|

| pH < 5 | Epoxide ring-opening via acid catalysis |

| UV Light (λ 254 nm) | [4+2] Cycloaddition with tetrahydrofuran |

| GSH (10 mM) | Complete lactone adduct formation in <5 min |

Biological Activity Correlation

The α,β-unsaturated lactone's reactivity directly enables:

Deactivation occurs via nitromethane Michael adduct formation , abolishing anti-proliferative effects .

Propiedades

Fórmula molecular |

C32H46O5 |

|---|---|

Peso molecular |

510.7 g/mol |

Nombre IUPAC |

2-[2,4-dimethyl-5-[(5E,7E,11Z,13E)-4,6,10,12-tetramethyl-14-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-3-oxotetradeca-5,7,11,13-tetraen-2-yl]oxolan-2-yl]acetaldehyde |

InChI |

InChI=1S/C32H46O5/c1-21(18-23(3)12-14-28-24(4)13-15-29(34)36-28)10-9-11-22(2)19-25(5)30(35)27(7)31-26(6)20-32(8,37-31)16-17-33/h9,11-15,17-19,21,24-28,31H,10,16,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18- |

Clave InChI |

WEMVPZVMDSGXDU-YGIRKTDUSA-N |

SMILES isomérico |

CC1CC(OC1C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C2C(C=CC(=O)O2)C)(C)CC=O |

SMILES canónico |

CC1CC(OC1C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC2C(C=CC(=O)O2)C)(C)CC=O |

Sinónimos |

leptofuranin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.